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Compound of Interest

4-Chloro-3-methylpyrazolo[1,5-
Compound Name:

ajpyrazine
CAS No.: 2309462-56-2
Cat. No.: B2957274

Get Quote

Executive Summary

This technical guide profiles 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine (CAS: Derivative of
1260665-84-6), a privileged bicyclic scaffold in modern medicinal chemistry. Distinguished by
its structural resemblance to purine bases, this pharmacophore serves as a critical intermediate
in the development of ATP-competitive kinase inhibitors (e.g., CDK2, PI3K) and GIuN2A NMDA
receptor modulators.

The molecule features two distinct reactivity handles: the electrophilic C4-chlorine atom, which
facilitates nucleophilic aromatic substitution (

) and Palladium-catalyzed cross-couplings, and the C3-methyl group, which modulates
lipophilicity and restricts conformational freedom in active sites. This guide details its
physicochemical properties, validated synthetic routes, reactivity profiles, and application in
drug discovery.[1]

Structural Analysis & Physicochemical Profile
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The pyrazolo[1,5-a]pyrazine core is a 5,6-fused heteroaromatic system.[2] The fusion of the
electron-rich pyrazole ring with the electron-deficient pyrazine ring creates a polarized scaffold
with unique electronic properties.

Molecular Identity

Property Data

IUPAC Name 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine

Molecular Formula

Molecular Weight 167.59 g/mol
SMILES CC1=C2C(=NC=CN2N=C1)CI
Core Scaffold Pyrazolo[1,5-a]pyrazine

C4-Chloro (Reactive Handle), C3-Methyl

Key Substituents o N
(Steric/Lipophilic Modulator)

Electronic Distribution & Reactivity Hotspots

o C4-Position (Chlorine-bearing): Highly electrophilic due to the inductive effect of the adjacent
bridgehead nitrogen and the electron-deficient nature of the pyrazine ring. This is the primary
site for functionalization.

o C3-Position (Methyl-bearing): The methyl group at C3 blocks the most reactive site for
electrophilic aromatic substitution (SEAr), thereby directing electrophilic attack (e.g.,
halogenation) to the C7 position on the pyrazine ring or preventing metabolic oxidation at this
prone site.

e N1-Position: The bridgehead nitrogen contributes to the aromaticity and planar geometry,
mimicking the N9 position of purines.

Synthetic Routes[7][8][9][10][11][12][13][14][15][16]
[17]

The synthesis of 4-chloro-3-methylpyrazolo[1,5-a]pyrazine typically proceeds through the
construction of the fused ring system followed by functional group interconversion. The most
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robust pathway involves the cyclocondensation of aminopyrazoles followed by
chlorodehydration.

Primary Synthesis: The Pyrazinone Route

This route ensures regiochemical control and high yields. It begins with commercially available
3-methyl-5-aminopyrazole.[1]

Step 1: Cyclocondensation Reaction of 3-methyl-5-aminopyrazole with ethyl glyoxalate (or a
surrogate like ethyl diethoxyacetate) under acidic or basic conditions yields the intermediate 3-
methylpyrazolo[1,5-a]pyrazin-4(5H)-one.

Step 2: Chlorination The pyrazinone intermediate is treated with phosphorus oxychloride (

) to effect the chlorination.[3] This step converts the amide-like carbonyl (tautomeric with the 4-
hydroxy group) into the 4-chloro derivative via an imidoyl chloride intermediate.

3-Methyl-5-aminopyrazole Cyclocondensation

(EtOH, Reflux)
\ Chlorination
3-Methylpyrazolo[1,5-a] (POCI3, 100°C) > 4-Chloro-3-methyl

_____ > pyrazin-4(5H)-one pyrazolo[1,5-a]pyrazine
Ethyl Glyoxalate -~~~
(or equivalent)

Click to download full resolution via product page

Figure 1: Synthetic pathway from aminopyrazole precursor to the 4-chloro target.

Alternative Approaches

e From Pyrazine Precursors: Starting with 2-chloropyrazine derivatives and building the
pyrazole ring via hydrazine reaction. This is generally less convergent for the 3-methyl
analog.

e One-Pot Protocols: Recent multicomponent reactions (MCRS) utilizing isonitriles have been
explored, but the stepwise

method remains the industrial standard for purity.
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Reactivity Profile & Functionalization

The versatility of 4-chloro-3-methylpyrazolo[1,5-a]pyrazine lies in its ability to undergo
orthogonal functionalization.

Nucleophilic Aromatic Substitution ()

The C4-chloride is an excellent leaving group.
e Amination: Reaction with primary or secondary amines in the presence of a base (DIPEA or

) yields 4-aminopyrazolo[1,5-a]pyrazines. This is the primary route for generating kinase
inhibitor libraries.

» Etherification: Reaction with alkoxides yields the corresponding ethers.

Palladium-Catalyzed Cross-Coupling

The C4-Cl bond is activated enough for oxidative addition by Palladium(0).
e Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces biaryl complexity.[1]

e Buchwald-Hartwig: essential for introducing sterically hindered amines or anilines that fail
under standard

conditions.[1]

Electrophilic Aromatic Substitution ()

With C3 blocked by the methyl group, electrophilic reagents (e.g., NBS, NIS) will target the C7
position (para to the bridgehead nitrogen in the pyrazine ring) or the C6 position, depending on
conditions, allowing for late-stage diversification.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b2957274/docs?utm_src=pdf-body#technical-whitepaper-4-chloro-3-methylpyrazolo-1-5-a-pyrazine
https://patents.google.com/patent/WO2023274397A1/en
https://patents.google.com/patent/WO2023274397A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2957274?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

4-Chloro-3-methyl

pyrazolo[1,5-a]pyrazine

SNAr (Nucleophilic Displacement) Pd-Catalyzed Coupling Electrophilic Substitution
Reagents: Amines/Alkoxides, Base Reagents: Ar-B(OH)2, Pd(PPh3)4 Reagents: NBS/NIS
Target: C4-Amino/Alkoxy Derivatives Target: C4-Aryl Derivatives Target: C7-Halo Derivatives

Click to download full resolution via product page

Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Medicinal Chemistry Applications
Kinase Inhibition (CDK, PI3K)

The pyrazolo[1,5-a]pyrazine core is a bioisostere of the adenine ring of ATP.

e Binding Mode: The N1 and N4 nitrogens often serve as hydrogen bond acceptors for the
kinase hinge region.

» Role of 3-Methyl: The methyl group projects into the hydrophobic pocket (Gatekeeper
region), often improving selectivity against kinases with smaller gatekeeper residues.

o Case Study: Derivatives have shown potency against Cyclin-Dependent Kinase 2 (CDK2),
utilized in cancer therapy to arrest cell cycle progression.

GIuN2A NMDA Receptor Modulation

Recent studies identify this scaffold as a template for Positive Allosteric Modulators (PAMSs) of
the GIuN2A subunit.

e Mechanism: The rigid bicyclic system stabilizes the ligand-binding domain dimer interface.

 Significance: Selective targeting of GIuN2A offers therapeutic potential for neuropsychiatric
disorders (schizophrenia, depression) with reduced side effects compared to non-selective
NMDA blockers.
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Experimental Protocols
Protocol A: Synthesis of 4-Chloro-3-methylpyrazolo[1,5-
aJpyrazine

Note: All reactions must be performed in a fume hood.

o Cyclization:

Dissolve 3-methyl-5-aminopyrazole (10 mmol) and ethyl glyoxalate (50% in toluene, 11
mmol) in Ethanol (20 mL).

Heat to reflux for 4—6 hours. Monitor by TLC (formation of polar spot).

Cool to room temperature.[4][5] The product, 3-methylpyrazolo[1,5-a]pyrazin-4(5H)-one,
often precipitates. Filter and wash with cold ethanol. Yield: ~70-80%.[1][6]

e Chlorination:

o

[¢]

Place the dried pyrazinone (5 mmol) in a round-bottom flask.
Add
(5 mL, excess).[7] Optional: Add a catalytic amount of N,N-dimethylaniline.[1]

Heat at 100°C for 2—3 hours. The suspension will clear as the chloride forms.

Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice/water with vigorous
stirring (Exothermic!). Neutralize with saturated

to pH 7-8.
Extract with Ethyl Acetate (3x). Dry over

, filter, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: General Functionalization
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Dissolve 4-chloro-3-methylpyrazolo[1,5-a]pyrazine (1 eq) in dry DMF or DMSO.

Add the amine nucleophile (1.2 eq) and DIPEA (2 eq).

Stir at 60—-80°C for 4-12 hours.

Dilute with water and extract (if solid precipitates, filter).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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